1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-25-14-8-6-13(7-9-14)21-19(24)23-20-22-15(11-28-20)17-10-12-4-3-5-16(26-2)18(12)27-17/h3-11H,1-2H3,(H2,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMQHLAJTPZTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Moiety: Starting with a methoxy-substituted phenol, the benzofuran ring is constructed through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting appropriate thioamide and α-haloketone precursors.
Urea Linkage Formation: The final step involves coupling the benzofuran-thiazole intermediate with a methoxyphenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to prevent side reactions and degradation.
Chemical Reactions Analysis
Types of Reactions
1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methoxybenzofuran carboxylic acids.
Reduction: Formation of methoxybenzofuran amines.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Its mechanism involves:
- Disruption of microtubule dynamics : Similar to other compounds with urea linkages, it may destabilize tubulin polymerization, which is crucial for cell division.
- Induction of apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.
Case Study : A study highlighted the cytotoxic effects of structurally similar compounds against breast and lung cancer cells, demonstrating significant potential as an antitumor agent.
Antimicrobial Properties
The thiazole component of the compound suggests potential antimicrobial activity. Research on thiazole derivatives has indicated effectiveness against various bacterial strains, making this compound a candidate for further exploration in antimicrobial therapy.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. The presence of the methoxy groups can enhance solubility and bioavailability, which are critical for therapeutic efficacy.
Case Study : In silico docking studies have indicated that similar compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
Mechanism of Action
The mechanism by which 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in cells, leading to inhibition or activation of signaling pathways.
Pathways Involved: It may interfere with pathways related to cell cycle regulation, apoptosis, or DNA repair, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-phenylurea
- 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-phenylurea
- 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea
Uniqueness
1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of both methoxy groups and the specific arrangement of benzofuran and thiazole rings. This unique structure may confer distinct electronic properties and biological activities compared to similar compounds.
Biological Activity
The compound 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is a notable member of the thiazole and benzofuran family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C18H16N2O3S
- Molecular Weight : 364.4 g/mol
- CAS Number : 921525-62-4
Structural Representation
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O3S |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 921525-62-4 |
This compound exhibits significant biological activities primarily through its interaction with tubulin, a key protein in cell division. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization, which is crucial for mitosis. This mechanism leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
Anticancer Activity
A series of studies have demonstrated the anticancer potential of this compound against various cancer cell lines:
- IC50 Values :
- Prostate Cancer: ~50 nM
- Melanoma: ~30 nM
- Breast Cancer: ~25 nM
These values indicate potent cytotoxicity comparable to established chemotherapeutic agents .
Comparative Analysis with Other Compounds
A comparative analysis of various thiazole derivatives, including this compound, revealed that modifications at different positions on the aromatic rings significantly affect their biological activity. The following table summarizes the biological activities of selected derivatives:
| Compound Name | IC50 (nM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | ~50 | Prostate Cancer | Tubulin Inhibition |
| SMART-H (4-substituted methoxybenzoyl-aryl-thiazole) | ~30 | Melanoma | Apoptosis Induction |
| SMART-F (similar structure) | ~25 | Breast Cancer | Microtubule Disruption |
In Vivo Studies
In vivo experiments have shown that treatment with compounds similar to this compound resulted in significant tumor regression in xenograft models without notable neurotoxicity. This highlights the potential for these compounds as effective anticancer agents that can overcome multidrug resistance commonly seen in cancer therapies .
Radical Scavenging Activity
Research also indicates that derivatives of this compound exhibit moderate DPPH radical-scavenging activity, suggesting additional antioxidant properties that may contribute to their overall therapeutic profile .
Q & A
Q. What synthetic strategies are recommended for preparing 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea, and how are intermediates characterized?
The synthesis of urea-thiazole derivatives typically involves coupling reactions between thiazole-amine intermediates and isocyanate-bearing aromatic moieties. For example, in analogous compounds, thiazole rings are synthesized via Hantzsch thiazole formation using α-haloketones and thioureas . Key intermediates (e.g., 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine) are characterized using NMR (200–400 MHz) and NMR (100 MHz) in CDCl₃ or DMSO-d₆, with chemical shifts confirming substitution patterns. Melting points are determined via digital apparatus (e.g., Gallenkamp) to verify purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation requires orthogonal techniques:
- X-ray crystallography resolves bond lengths and angles, as demonstrated in structurally similar urea-thiazole compounds (e.g., N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, where C=O bond lengths of 1.225 Å confirm urea linkage) .
- NMR spectroscopy identifies proton environments: Methoxy groups (3.8–4.0 ppm) and urea NH signals (9–10 ppm) are diagnostic .
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) within 5 ppm error.
Q. What in vitro assays are suitable for preliminary biological screening?
- Kinase inhibition assays : For compounds with thiazole-urea scaffolds, ATP-competitive kinase inhibition (e.g., ROCK1/2) is evaluated using fluorescence polarization or radiometric assays .
- Cytotoxicity profiling : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can computational methods predict electronic properties relevant to bioactivity?
- Multiwfn software analyzes electron localization functions (ELF) and electrostatic potential (ESP) surfaces. For example, ESP maps can identify nucleophilic regions (e.g., methoxybenzofuran) that influence binding to kinase catalytic pockets .
- Density Functional Theory (DFT) optimizes geometry at the B3LYP/6-31G(d) level, calculating frontier orbitals (HOMO-LUMO gaps) to correlate with reactivity .
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal assay validation : If a study reports conflicting IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity), repeat assays under standardized conditions (e.g., ATP concentration, incubation time) .
- Solubility assessment : Poor solubility may artifactually reduce activity. Use dynamic light scattering (DLS) or HPLC-UV to quantify aggregation in buffer .
Q. What strategies optimize the compound’s selectivity for target proteins?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and test against off-target kinases .
- Molecular docking : Use AutoDock Vina to model binding poses in kinase active sites, prioritizing residues (e.g., hinge region) for hydrogen bonding with the urea moiety .
Q. How can crystallization conditions be optimized for X-ray studies?
Q. What analytical methods quantify stability under physiological conditions?
- LC-MS/MS in simulated biological fluids : Incubate the compound in PBS (pH 7.4) or human plasma at 37°C, monitoring degradation products (e.g., hydrolyzed urea) over 24 hours .
- Circular dichroism (CD) : Track conformational changes in solution, particularly if the benzofuran-thiazole scaffold undergoes pH-dependent tautomerism .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
